

Spectroscopic Data of Chloromethylphosphonic Dichloride: An In-depth Technical Guide

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Compound of Interest

Compound Name: Chloromethylphosphonic
dichloride

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Chloromethylphosphonic dichloride ($\text{ClCH}_2\text{P}(\text{O})\text{Cl}_2$), a reactive organophosphorus compound, serves as a critical intermediate in the synthesis of a diverse range of molecules, including flame retardants and pharmacologically active agents. A thorough understanding of its spectroscopic properties is fundamental for reaction monitoring, quality control, and structural elucidation. This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **chloromethylphosphonic dichloride**, offering field-proven insights for professionals in research and development.

Molecular Structure and Spectroscopic Correlation

The chemical structure of **chloromethylphosphonic dichloride**, with its phosphoryl group, two chlorine atoms attached to the phosphorus, and a chloromethyl group, gives rise to a distinct and predictable spectroscopic signature. Each analytical technique probes different aspects of this structure, providing complementary information for unambiguous identification.

Caption: Ball-and-stick model of **chloromethylphosphonic dichloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Probe

NMR spectroscopy provides detailed information about the chemical environment of ^1H , ^{13}C , and ^{31}P nuclei within the molecule.

^1H NMR Spectroscopy

The proton NMR spectrum is characterized by a single resonance, a doublet, arising from the two equivalent protons of the chloromethyl group. The downfield chemical shift is a consequence of the deshielding effects of the adjacent electronegative chlorine atom and the phosphoryl group. The splitting into a doublet is due to coupling with the phosphorus-31 nucleus.

^{13}C NMR Spectroscopy

The carbon-13 NMR spectrum displays a single resonance for the chloromethyl carbon. This peak appears as a doublet due to one-bond coupling with the phosphorus-31 nucleus. The chemical shift is influenced by the attached chlorine and phosphorus atoms.

^{31}P NMR Spectroscopy

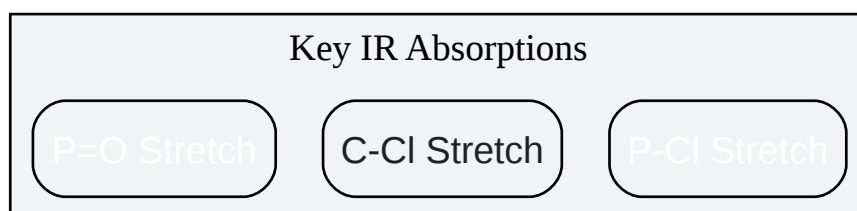
The phosphorus-31 NMR spectrum is a powerful tool for characterizing organophosphorus compounds. For **chloromethylphosphonic dichloride**, a single resonance is observed. This signal is split into a triplet due to coupling with the two equivalent protons of the chloromethyl group.

Table 1: Summary of NMR Spectroscopic Data for **Chloromethylphosphonic Dichloride**

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
^1H	Varies with solvent	Doublet	$\sim 12\text{-}15$ ($^2\text{JP-H}$)	$\text{ClCH}_2\text{P}(\text{O})\text{Cl}_2$
^{13}C	Varies with solvent	Doublet	$\sim 100\text{-}110$ ($^1\text{JP-C}$)	$\text{ClCH}_2\text{P}(\text{O})\text{Cl}_2$
^{31}P	$\sim 32\text{-}35$ (vs. 85% H_3PO_4)	Triplet	$\sim 12\text{-}15$ ($^2\text{JP-H}$)	$\text{ClCH}_2\text{P}(\text{O})\text{Cl}_2$

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is instrumental in identifying the characteristic functional groups present in **chloromethylphosphonic dichloride**. The spectrum is dominated by strong absorptions corresponding to the P=O and P-Cl bonds.



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